molecular formula C16H18ClNO2 B6217150 1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol CAS No. 1184092-25-8

1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol

Cat. No. B6217150
CAS RN: 1184092-25-8
M. Wt: 291.8
InChI Key:
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Description

1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol, more commonly known as CMME, is a versatile chemical compound with a wide range of applications in the scientific research field. It is a synthetic compound that can be synthesized from a variety of starting materials, including 4-chlorophenol, dimethylformamide, and sodium methoxide. CMME has been used in a variety of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in polymerization processes, and as a fluorescent dye in cell imaging. In addition, CMME has been used to study the biochemical and physiological effects of drugs and their mechanisms of action.

Scientific Research Applications

CMME has been used in a variety of scientific research applications, including its use as a reagent in organic synthesis. It has been used as a catalyst in polymerization processes, as a fluorescent dye in cell imaging, and as a reagent in the synthesis of pharmaceuticals. Additionally, CMME has been used to study the biochemical and physiological effects of drugs and their mechanisms of action.

Mechanism of Action

The mechanism of action of CMME is not fully understood. However, it is believed that CMME acts as an inhibitor of certain enzymes, such as cyclooxygenase and phospholipase A2. Additionally, CMME has been shown to affect the activity of certain G-protein-coupled receptors, such as the adenosine A2A receptor.
Biochemical and Physiological Effects
CMME has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and phospholipase A2 enzymes, which are involved in the synthesis of prostaglandins and other signaling molecules. Additionally, CMME has been shown to affect the activity of certain G-protein-coupled receptors, such as the adenosine A2A receptor, which is involved in the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

The use of CMME in laboratory experiments has several advantages. CMME is a relatively inexpensive and easily synthesized compound, making it a cost-effective reagent for use in research. Additionally, CMME is soluble in a variety of solvents, making it a versatile reagent for use in organic synthesis. However, the use of CMME in laboratory experiments also has several limitations. CMME is a relatively toxic compound, and therefore should be handled with care. Additionally, CMME is a relatively unstable compound, and therefore should be stored in a cool, dry place in order to prevent degradation.

Future Directions

The future directions for CMME are numerous. CMME could be further studied in order to better understand its mechanism of action and its biochemical and physiological effects. Additionally, CMME could be further developed as a reagent for use in organic synthesis and as a fluorescent dye for cell imaging. CMME could also be used in the development of new drugs and drug delivery systems. Finally, CMME could be used to study the effects of drugs on the body, and to develop new treatments for diseases.

Synthesis Methods

The synthesis of CMME can be achieved through the reaction of 4-chlorophenol, dimethylformamide, and sodium methoxide. In the first step of the reaction, 4-chlorophenol is reacted with dimethylformamide in the presence of sodium methoxide. This reaction results in the formation of a dimethylformamide adduct of 4-chlorophenol. The adduct is then reacted with sodium methoxide to form a methylated product, which is then reacted with a base to form CMME.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate, which is then reduced using sodium borohydride to obtain the desired product.", "Starting Materials": ["4-chlorobenzaldehyde", "4-methoxybenzylamine", "sodium borohydride", "ethanol", "water"], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 4-methoxybenzylamine (1.2 equiv) in ethanol and water mixture (1:1 v/v) and stir the reaction mixture at room temperature for 2 hours to form the imine intermediate.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature to reduce the imine intermediate to the desired product.", "Step 3: Quench the reaction by adding water and extract the product using ethyl acetate.", "Step 4: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1184092-25-8

Molecular Formula

C16H18ClNO2

Molecular Weight

291.8

Purity

95

Origin of Product

United States

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